1-(1-Carbamoyl)ethylindoline
Overview
Description
1-(1-Carbamoyl)ethylindoline is a useful research compound. Its molecular formula is C11H14N2O and its molecular weight is 190.24 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Isoindolin-1-ones : Carbamoylxanthates derived from secondary t-butyl amines, related to 1-(1-Carbamoyl)ethylindoline, are efficient sources of carbamoyl radicals. These are transformed into isoindolin-1-ones through an oxidative radical cyclization process (López-Valdez, Olguín-Uribe, & Miranda, 2007).
Formation of Isoindolinones from Isopropyl Carbamates : Isopropyl carbamates derived from benzylamines, which are structurally related to this compound, can form isoindolinones through Bischler-Napieralski-type cyclization (Adachi, Onozuka, Yoshida, Ide, Saikawa, & Nakata, 2014).
Study of Decarbamoylation in Acetylcholinesterases : The effect of carbamoyl group size on the decarbamoylation rate in acetylcholinesterases has been investigated. This research is relevant to understanding how carbamoylated enzymes, which might include derivatives of this compound, behave biochemically (Venkatasubban, Johnson, Thomas, Fauq, Cusack, & Rosenberry, 2018).
Solvolysis of Carbamoyl Chlorides : Studies on the solvolysis of carbamoyl chlorides, which are structurally related to this compound, provide insights into their reactivity and stability, relevant in both laboratory and industrial syntheses (D’Souza & Kevill, 2016).
Antibacterial Activity of Quinolinecarboxylic Acids : Research on the synthesis and biological evaluation of various quinolinecarboxylic acids, which are structurally similar to this compound, has shown significant antibacterial activities against Gram-positive and Gram-negative bacteria (Koga, Itoh, Murayama, Suzue, & Irikura, 1980).
Synthesis of Biologically Active Heterocycles : The synthesis of biologically active Hantzsch 1,4-dihydropyridine and polyhydroquinoline derivatives using tetraethylammonium 2-(carbamoyl)benzoate showcases the application of carbamoyl compounds in pharmaceutical chemistry (Yarhosseini, Javanshir, Dekamin, & Farhadnia, 2016).
Carbamoylation in Nitrosoureas : The study of carbamoylation in amino acids, peptides, and proteins by nitrosoureas offers insight into the biochemical modifications and potential therapeutic applications of carbamoyl groups (Wheeler, Bowdon, & Struck, 1975).
Properties
IUPAC Name |
2-(2,3-dihydroindol-1-yl)propanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O/c1-8(11(12)14)13-7-6-9-4-2-3-5-10(9)13/h2-5,8H,6-7H2,1H3,(H2,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPSTPUHNLBWAJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)N1CCC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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